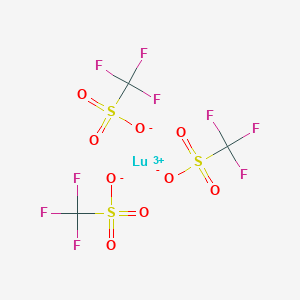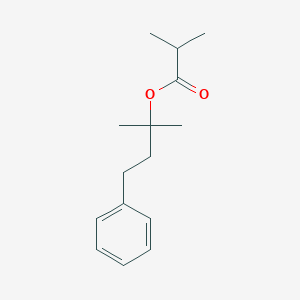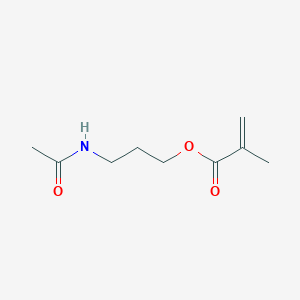
3-Acetamidopropyl methacrylate
説明
3-Acetamidopropyl methacrylate (AAPM) is a monomer that is widely used in the synthesis of various polymers. It is a versatile compound that has found applications in several fields, including bioengineering, drug delivery, and tissue engineering. The purpose of Additionally, this paper will also list future directions for research on AAPM.
作用機序
3-Acetamidopropyl methacrylate-based polymers can be designed to have different mechanisms of action depending on the application. For drug delivery, 3-Acetamidopropyl methacrylate-based polymers can be designed to release drugs in a controlled manner, which can enhance their efficacy and reduce their side effects. For tissue engineering, 3-Acetamidopropyl methacrylate-based polymers can be designed to mimic the extracellular matrix, which can promote cell adhesion, proliferation, and differentiation.
Biochemical and Physiological Effects:
3-Acetamidopropyl methacrylate-based polymers have been shown to be biocompatible and non-toxic, which makes them suitable for biomedical applications. Additionally, 3-Acetamidopropyl methacrylate-based polymers can also interact with biological molecules, such as proteins and cells, which can enhance their efficacy in drug delivery and tissue engineering.
実験室実験の利点と制限
3-Acetamidopropyl methacrylate-based polymers have several advantages for lab experiments, including their versatility, biocompatibility, and ease of synthesis. However, 3-Acetamidopropyl methacrylate-based polymers also have some limitations, such as their relatively low mechanical strength and their susceptibility to hydrolysis.
将来の方向性
There are several future directions for research on 3-Acetamidopropyl methacrylate-based polymers, including the development of new synthesis methods, the optimization of their mechanical properties, and the exploration of their potential applications in regenerative medicine, biosensing, and drug discovery. Additionally, the combination of 3-Acetamidopropyl methacrylate-based polymers with other materials, such as nanoparticles and hydrogels, could also lead to the development of new hybrid materials with enhanced properties and functionalities.
In conclusion, 3-Acetamidopropyl methacrylate is a versatile monomer that has found applications in several fields, including bioengineering, drug delivery, and tissue engineering. The synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations of 3-Acetamidopropyl methacrylate for lab experiments have been discussed in this paper. Additionally, several future directions for research on 3-Acetamidopropyl methacrylate-based polymers have also been listed.
科学的研究の応用
3-Acetamidopropyl methacrylate has been extensively used in scientific research, particularly in the field of drug delivery and tissue engineering. 3-Acetamidopropyl methacrylate-based polymers have been used to deliver drugs to specific sites in the body, such as tumors and inflamed tissues. Additionally, 3-Acetamidopropyl methacrylate-based polymers have also been used in the fabrication of tissue-engineered scaffolds, which can be used to regenerate damaged tissues.
特性
CAS番号 |
133651-68-0 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC名 |
3-acetamidopropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H15NO3/c1-7(2)9(12)13-6-4-5-10-8(3)11/h1,4-6H2,2-3H3,(H,10,11) |
InChIキー |
VBFGSLUUXNMGAI-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCCNC(=O)C |
正規SMILES |
CC(=C)C(=O)OCCCNC(=O)C |
同義語 |
2-Propenoic acid, 2-methyl-, 3-(acetylamino)propyl ester |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

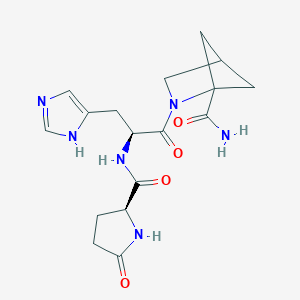
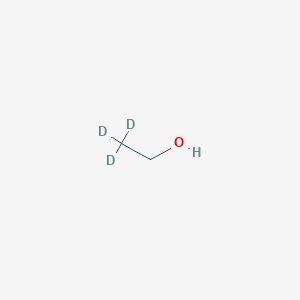

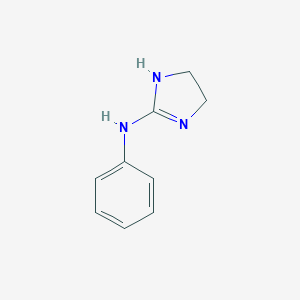
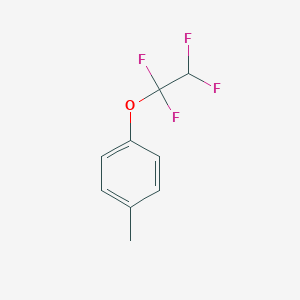

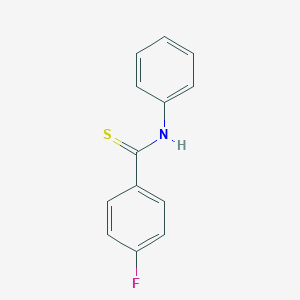


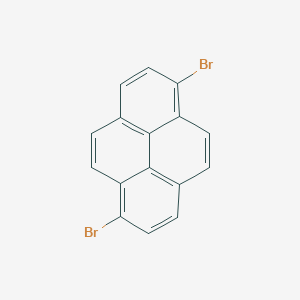

![2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B158643.png)
